4-Phenoxypyridine-2-carboxylic acid
Overview
Description
4-Phenoxypyridine-2-carboxylic acid is a chemical compound with the molecular weight of 251.67 . It is also known as 4-phenoxy-2-pyridinecarboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for 4-Phenoxypyridine-2-carboxylic acid is 4-phenoxy-2-pyridinecarboxylic acid hydrochloride . The InChI code is 1S/C12H9NO3.ClH/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H .Physical And Chemical Properties Analysis
4-Phenoxypyridine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 251.67 .Scientific Research Applications
1. Pyridine-2-carboxylic acid in Green Synthesis
- Application Summary: Pyridine-2-carboxylic acid is used as a green and efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results: The yield of the reaction was excellent, ranging from 84–98% .
2. Pyridine-3-Carboxamide in Antibacterial Studies
- Application Summary: Zinc (II) and iron (III) complexes of pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) were synthesized as potential antibacterial agents through a solvent-free process .
- Methods of Application: The complexes were characterized using magnetic moment determination, spectroscopic, and X-ray powder diffraction techniques .
- Results: Antibacterial sensitivity tests showed that metal coordination improved activities of the two parent ligands against Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Bacillus subtilis .
3. Pyridine-2-carboxylic acid in Multicomponent Synthesis
- Application Summary: Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo [3,4-b]quinolinones .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo [3,4-b]quinolinones .
- Results: The yield of the reaction was excellent, ranging from 84–98% .
4. Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles
- Application Summary: Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were synthesized as a magnetic catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives .
- Methods of Application: The nanoparticles were synthesized under solvent-free conditions .
- Results: The nanoparticles were successfully used as a catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives .
5. Pyridine-2-carboxylic acid in Multicomponent Synthesis
- Application Summary: Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo [3,4-b]quinolinones .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo [3,4-b]quinolinones .
- Results: The yield of the reaction was excellent, ranging from 84–98% .
6. Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles
- Application Summary: Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were synthesized as a magnetic catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives .
- Methods of Application: The nanoparticles were synthesized under solvent-free conditions .
- Results: The nanoparticles were successfully used as a catalyst for the synthesis of pyrano [3,2-b]pyranone derivatives .
Safety And Hazards
The safety information for 4-Phenoxypyridine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-phenoxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPTLOQYHPGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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